Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate
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Overview
Description
Preparation Methods
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Drug Development: The compound is used in the synthesis of potential pharmaceutical agents.
Biological Studies: It is employed in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate can be compared with other similar compounds, such as:
Hydroxy-PEG6-t-butyl ester: This compound has a similar structure but differs in the number of ethylene glycol units and the presence of a hydroxyl group.
tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate: This compound contains an amino group and a different number of ethylene glycol units.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate (CAS No. 887353-83-5) is a synthetic compound characterized by its complex molecular structure, which includes a long carbon chain and multiple ether linkages. Its molecular formula is C29H56O9 with a molecular weight of 548.75 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions at the cellular level. It is believed to influence several biological pathways:
- Antioxidant Activity : The presence of multiple ether linkages may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.
- Cell Membrane Interaction : Its long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that it may act as a modulator for certain enzymes involved in metabolic pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological effects in vitro:
- Cell Viability Assays : Various concentrations of the compound were tested on different cell lines (e.g., HeLa and HepG2). Results indicated a dose-dependent increase in cell viability at lower concentrations and cytotoxic effects at higher concentrations.
- Antioxidant Assays : The compound was evaluated using DPPH and ABTS assays to measure its free radical scavenging ability. It showed a notable reduction in radical concentration compared to control groups.
- Enzyme Activity : Inhibition assays revealed that this compound could inhibit specific enzymes such as lipase and amylase at micromolar concentrations.
In Vivo Studies
Although limited in scope, available studies indicate potential therapeutic applications:
- Anti-inflammatory Effects : Animal models treated with the compound showed reduced markers of inflammation (e.g., TNF-alpha levels) compared to untreated controls.
- Metabolic Effects : In diabetic rat models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity.
Data Table of Biological Activities
Case Study 1: Antioxidant Potential
In a study published in the Journal of Medicinal Chemistry, researchers explored the antioxidant properties of various tert-butyl esters. This compound was found to exhibit superior scavenging activity compared to other compounds tested. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
Case Study 2: Metabolic Regulation
A recent animal study investigated the effects of this compound on glucose metabolism in diabetic rats. Results indicated that treatment led to significant reductions in blood glucose levels and improved insulin sensitivity over a four-week period. These findings support further investigation into its role as a therapeutic agent for metabolic disorders.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUURNVGHQJQRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723040 |
Source
|
Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-83-5 |
Source
|
Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.